molecular formula C22H26N2O2S2 B2872510 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 946305-07-3

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2872510
CAS No.: 946305-07-3
M. Wt: 414.58
InChI Key: ITRCYOHSZMZOPW-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of inflammatory disorders . Its molecular structure incorporates a naphthalene-1-sulfonamide moiety, a feature common in many compounds that exhibit biological activity by interacting with G protein-coupled receptors (GPCRs) . GPCRs represent a major family of drug targets, and sulfonamide-containing compounds are frequently explored for their potential to modulate these receptors . The specific structure of this compound, which combines a naphthalene ring system with a thiophene ring and an azepane group, suggests it is a sophisticated research chemical designed for high-affinity binding and selectivity screening. It is part of a class of advanced intermediates or target molecules used in hit-to-lead optimization campaigns, likely aimed at developing new therapeutic agents for conditions such as autoimmune diseases and metabolic syndromes . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S2/c25-28(26,22-11-7-9-18-8-3-4-10-20(18)22)23-16-21(19-12-15-27-17-19)24-13-5-1-2-6-14-24/h3-4,7-12,15,17,21,23H,1-2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRCYOHSZMZOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide compound with potential biological applications, particularly in medicinal chemistry. Its structure combines a naphthalene core with azepane and thiophene moieties, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H26N2O2S
Molecular Weight414.6 g/mol
CAS Number946305-07-3
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit various enzymes by mimicking the structure of p-amino benzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition can lead to antimicrobial activity, making it a candidate for developing new antibacterial agents .

Antimicrobial Activity

Research has shown that naphthalene-substituted sulfonamides exhibit significant antimicrobial properties. A study highlighted that compounds with naphthalene moieties are effective against various bacterial strains, suggesting that this compound may also possess similar activities .

Case Study:
In a comparative study, several sulfonamide derivatives were tested for their antibacterial efficacy. The results indicated that compounds with thiophene and azepane groups exhibited enhanced potency against Gram-positive bacteria compared to traditional sulfonamides .

GlyT1 Inhibition

Another notable aspect of this compound is its potential as a GlyT1 (glycine transporter 1) inhibitor. Research indicates that modifications in the structure of sulfonamides can lead to increased potency in inhibiting GlyT1, which is significant in treating neurological disorders . The introduction of the azepane ring in particular has been shown to enhance binding affinity, making it a valuable candidate for further development in this area.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies demonstrated favorable binding interactions with potential drug targets, indicating its viability as a therapeutic agent.

Target ProteinBinding Affinity (kcal/mol)
1AZM-6.8 to -8.2
Acetazolamide-5.25

The superior binding affinities observed suggest that this compound may be more effective than established drugs like acetazolamide, particularly in targeting carbonic anhydrase .

Comparison with Similar Compounds

Key Structural Differences

  • Azepane vs. Piperidine/Piperidinyl Groups : The target compound’s azepane (7-membered ring) may enhance lipophilicity and conformational flexibility compared to the 6-membered piperidine in compound 2g . This could influence membrane permeability and binding kinetics.
  • Thiophene Substitution: The thiophen-3-yl group in the target contrasts with thiophen-2-yl in indole sulfonamide derivatives (e.g., ).
  • However, substitution at the 2-position (as in compound 2g) may reduce steric hindrance compared to 1-substituted analogs .

Functional Implications

  • Imaging Applications : PT-ADA-PPR () demonstrates that thiophen-3-yl and amine groups can enable dual-excitation imaging. The target compound’s azepane may similarly stabilize lysosomal localization but requires experimental validation .
  • Antimicrobial Potential: Naphthalene sulfonamides with dimethoxyphenyl ethyl groups () exhibit antimicrobial activity, implying that the target’s naphthalene core and sulfonamide linkage could share mechanistic pathways (e.g., enzyme inhibition) .
  • Pharmaceutical Relevance: The impurity profile in highlights the importance of structural precision; minor changes (e.g., methylamine vs. azepane) can determine safety and efficacy .

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